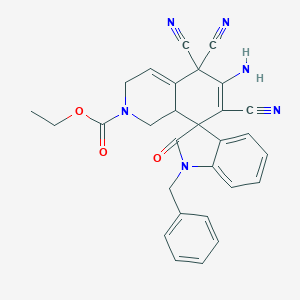![molecular formula C15H10BrN5OS B460966 2,6-diamino-5'-bromo-3,5-dicyano-1'-methyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one](/img/structure/B460966.png)
2,6-diamino-5'-bromo-3,5-dicyano-1'-methyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiopyran ring can be introduced through a subsequent cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole ring system is known to interact with protein kinases, which play a crucial role in cell signaling pathways. Additionally, the presence of the thiopyran ring may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- 5-Bromoindole
- 2-Bromo-1-methyl-1H-imidazole
Uniqueness
2’,6’-Diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10BrN5OS |
|---|---|
Molecular Weight |
388.2g/mol |
IUPAC Name |
2',6'-diamino-5-bromo-1-methyl-2-oxospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile |
InChI |
InChI=1S/C15H10BrN5OS/c1-21-11-3-2-7(16)4-8(11)15(14(21)22)9(5-17)12(19)23-13(20)10(15)6-18/h2-4H,19-20H2,1H3 |
InChI Key |
RQMIFZOOYOQEDB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(SC(=C3C#N)N)N)C#N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(SC(=C3C#N)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[({[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460883.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B460884.png)
![Methyl 2-({[(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B460885.png)
methanone](/img/structure/B460886.png)
![4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B460888.png)
![8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE](/img/structure/B460892.png)
![8-amino-2-anilino-6-(4-chlorophenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B460893.png)
![12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile](/img/structure/B460896.png)
![6-amino-1'-[(4-chlorophenyl)methyl]-3-ethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460897.png)
![2-amino-1'-(4-chlorobenzyl)-3-cyano-1',3'-dihydro-5-oxospiro(4H,5H-pyrano[3,2-c]chromene-4,3'-[2'H]indole)-2'-one](/img/structure/B460898.png)
![12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile](/img/structure/B460899.png)

![2,6-diamino-3,5-dicyano-1'-(2-phenylethyl)-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one](/img/structure/B460902.png)
![6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)](/img/structure/B460904.png)
